REACTION_CXSMILES
|
C(N(S(F)(F)[F:7])CC)C.O[C:11]1([CH3:24])[CH2:15][CH2:14][CH2:13][CH:12]1[NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]>ClCCl>[F:7][C:11]1([CH3:24])[CH2:15][CH2:14][CH2:13][CH:12]1[NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])[CH3:20]
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Name
|
|
Quantity
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2.75 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)S(F)(F)F
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Name
|
|
Quantity
|
2.243 g
|
Type
|
reactant
|
Smiles
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OC1(C(CCC1)NC(OC(C)(C)C)=O)C
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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ClCCl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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the mixture was quenched with saturated sodium bicarbonate
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane
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Type
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CONCENTRATION
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Details
|
The dichloromethane phase was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography
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Type
|
WASH
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Details
|
eluting with 0 to 50% ethyl acetate in hexanes
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1(C(CCC1)NC(OC(C)(C)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.095 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |